1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoimidazole core, which is a fused ring system combining naphthalene and imidazole structures, with additional functional groups that enhance its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate typically involves multi-step organic reactions. One common method includes:
Formation of the Naphthoimidazole Core: This step involves the condensation of naphthalene derivatives with imidazole precursors under acidic or basic conditions. Reagents such as polyphosphoric acid or sodium hydroxide can be used to facilitate this reaction.
Formation of Methanesulphonate Salt: The final step involves the reaction of the naphthoimidazole derivative with methanesulfonic acid to form the methanesulphonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Biological Activity
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate is a chemical compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C15H16N2O5S
- Molecular Weight : 336.36 g/mol
- CAS Number : [not provided in the search results]
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of naphthoquinone structures exhibit significant inhibitory effects on cancer cell proliferation. In particular, compounds with similar scaffolds have shown IC50 values in the low nanomolar range against human dihydroorotate dehydrogenase (hDHODH), a target for cancer therapy. This inhibition leads to increased reactive oxygen species (ROS) production and subsequent apoptosis in tumor cells .
Antimalarial Properties
Research indicates that related compounds demonstrate promising antimalarial activity. The synthesis of N1,N3-Dialkyldioxonaphthoimidazoliums has been explored for their efficacy against malaria parasites. These compounds were characterized for their purity and biological testing, revealing effective antimalarial properties .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : By increasing ROS levels within cells, the compound triggers apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Studies have shown that treatment with similar compounds results in cell cycle arrest at specific phases, further contributing to their antitumor effects .
Synthesis and Characterization
A study focusing on the synthesis of naphthoquinone derivatives provided insights into the structural modifications that enhance biological activity. The characterization involved high-performance liquid chromatography (HPLC) to ensure purity levels above 95%, which is critical for reliable biological testing .
Compound | IC50 (nM) | Biological Activity |
---|---|---|
11k | 9 | Inhibits hDHODH |
11l | 4.5 | Induces apoptosis |
In Vivo Studies
In vivo experiments demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition in murine models. These studies are essential for understanding the pharmacodynamics and potential therapeutic applications of these compounds in clinical settings.
Properties
Molecular Formula |
C15H16N2O5S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methanesulfonate;1,2,3-trimethylbenzo[f]benzimidazol-3-ium-4,9-dione |
InChI |
InChI=1S/C14H13N2O2.CH4O3S/c1-8-15(2)11-12(16(8)3)14(18)10-7-5-4-6-9(10)13(11)17;1-5(2,3)4/h4-7H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GOMWFIMTXQDUKE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(N1C)C(=O)C3=CC=CC=C3C2=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.